molecular formula C23H24FN7O B15144442 Hbv-IN-10

Hbv-IN-10

Cat. No.: B15144442
M. Wt: 433.5 g/mol
InChI Key: QSALRAHTLYHGOT-BZELLKQSSA-N
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Description

HBV-IN-10 is a hepatitis B surface antigen (HBsAg) inhibitor developed to suppress hepatitis B virus (HBV) replication. Its chemical structure is derived from compound 6 in the patent WO2021204258A1, where it is described as an enantiomer with stereochemical specificity . The (5S,8R)-HBV-IN-10 enantiomer (CAS: 2716907-15-0) is highlighted for its inhibitory activity against HBsAg secretion, a critical target for reducing viral load in chronic HBV infections .

Key pharmacological data for this compound shows variability across sources:

  • EC50 range:
    • 0.1 μM < EC50 ≤ 1 μM (as reported by MedChemExpress and patent WO2021204258A1) .
    • 0.001 μM < EC50 ≤ 0.05 μM (as per DC48900/DC48901 entries in ) .

This discrepancy may arise from differences in enantiomeric purity or experimental conditions (e.g., cell lines, assay protocols). The (5S,8R) configuration is explicitly linked to higher potency in WO2021204258A1, suggesting stereochemistry significantly impacts efficacy .

Properties

Molecular Formula

C23H24FN7O

Molecular Weight

433.5 g/mol

IUPAC Name

(1R,9S)-12-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)-2-pyridinyl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m0/s1

InChI Key

QSALRAHTLYHGOT-BZELLKQSSA-N

Isomeric SMILES

COC1CCN(C1)C2=CC(=NC(=C2)F)N3[C@H]4CC[C@@H]3C5=CN=C(N=C5C4)C6=NC=CC=N6

Canonical SMILES

COC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hbv-IN-10 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups that enhance the compound’s antiviral properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate specific transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demands of clinical trials and potential market release. This involves optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the product throughout the production process.

Chemical Reactions Analysis

Types of Reactions

Hbv-IN-10 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Hbv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: Used as a model compound to study the mechanisms of antiviral agents.

    Biology: Employed in cell culture studies to investigate its effects on HBV replication.

    Medicine: Potential therapeutic agent for treating chronic hepatitis B infections.

    Industry: Utilized in the development of diagnostic kits and antiviral drugs.

Mechanism of Action

The mechanism of action of Hbv-IN-10 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound effectively reduces the production of new viral particles, thereby lowering the viral load in infected individuals. The pathways involved in this process include the inhibition of reverse transcription and the disruption of viral DNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

HBV-IN-10 belongs to a class of small-molecule HBsAg inhibitors. Below is a detailed comparison with structurally and functionally analogous compounds:

HBV-IN-11 (CAS: 2226178-41-0)

  • EC50 : 0.46 μM (WO2018085619A1, Example 28) .
  • Mechanism : Inhibits HBsAg secretion but with lower potency compared to this compound (based on EC50 values from WO2021204258A1).

HBV-IN-12 (CAS: 2724229-06-3)

  • EC50 : 0.001 μM < EC50 ≤ 0.05 μM (WO2021204252A1, Compound 15) .
  • Mechanism : Demonstrates dual activity against HBsAg (EC50 ≤ 0.05 μM) and HBV DNA replication (EC50 ≤ 0.02 μM), indicating broader antiviral effects .

Key Differences and Similarities

Parameter This compound HBV-IN-11 HBV-IN-12
EC50 (HBsAg) 0.001–1 μM 0.46 μM ≤0.05 μM
Target Specificity HBsAg HBsAg HBsAg, HBV DNA
Patent Source WO2021204258A1 WO2018085619A1 WO2021204252A1
Stereochemical Clarity (5S,8R) enantiomer specified Unspecified Unspecified

Discussion of Discrepancies and Implications

Enantiomeric Impact : The (5S,8R) configuration of this compound correlates with enhanced potency (EC50 ≤ 0.05 μM), whereas racemic mixtures or other isomers may explain higher EC50 ranges (e.g., 0.1–1 μM) .

Assay Variability : Differences in cell models (e.g., HepG2.2.15 vs. primary hepatocytes) and HBsAg quantification methods (ELISA vs. chemiluminescence) could account for EC50 discrepancies .

Clinical Relevance : HBV-IN-12’s dual inhibition of HBsAg and HBV DNA positions it as a promising candidate for combination therapies, though this compound’s stereospecificity offers a pathway for optimized derivatives .

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